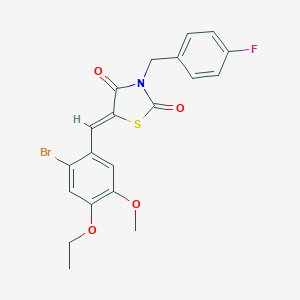
3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione, also known as FMB-TZD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMB-TZD belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.
作用机制
The mechanism of action of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is known to inhibit the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling, leading to improved glucose uptake and glycemic control. This compound has also been shown to inhibit the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation. This inhibition leads to apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of PTP1B and Akt, leading to improved insulin signaling and apoptosis of cancer cells. In vivo studies have shown that this compound improves glucose uptake and glycemic control in animal models of type 2 diabetes. This compound has also been shown to inhibit the growth of cancer cells in animal models of cancer.
实验室实验的优点和局限性
The advantages of using 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its ability to inhibit the activity of PTP1B and Akt, leading to improved insulin signaling and apoptosis of cancer cells. This compound is also relatively easy to synthesize, and high yields can be obtained. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to use in certain assays. This compound also has a relatively short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for the study of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of Akt. Another direction is to study the compound's effects on other signaling pathways and cellular processes. Additionally, the potential use of this compound as a therapeutic agent for type 2 diabetes and cancer should be further explored. Finally, the development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic agents.
合成方法
The synthesis of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluorobenzylamine with 4-methoxy-3-methylbenzaldehyde in the presence of sodium hydroxide to form the Schiff base. The Schiff base is then reacted with thiazolidine-2,4-dione in the presence of acetic acid to form this compound. The synthesis method has been optimized to obtain high yields of the compound.
科学研究应用
3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties. The compound has been studied for its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
属性
分子式 |
C19H16FNO3S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO3S/c1-12-9-14(5-8-16(12)24-2)10-17-18(22)21(19(23)25-17)11-13-3-6-15(20)7-4-13/h3-10H,11H2,1-2H3/b17-10- |
InChI 键 |
DUOSSFORSUAFLL-YVLHZVERSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
规范 SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(2-bromo-4,5-diethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302086.png)
![methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B302087.png)
![N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302088.png)
![N'-(3-chloro-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302089.png)
![N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302090.png)
![N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302091.png)
![N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302092.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302094.png)
![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302097.png)




![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)